Tert-butyl 5-formylthiophene-2-carboxylate

Description

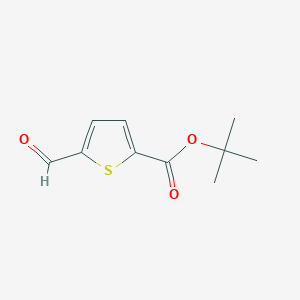

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-formylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGWEMGJOUIUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614371 | |

| Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135149-43-8 | |

| Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-butyl 5-formylthiophene-2-carboxylate from Thiophene

Executive Summary

Substituted thiophenes are cornerstone heterocyclic motifs in modern drug discovery and materials science. Among them, bifunctional thiophenes bearing both carboxylate and formyl groups serve as versatile platforms for the synthesis of complex molecular architectures. This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of tert-butyl 5-formylthiophene-2-carboxylate, a key synthetic intermediate, starting from the readily available bulk chemical, thiophene. The guide elucidates a robust and scalable three-step synthetic pathway: (1) regioselective carboxylation of thiophene via directed ortho-metalation, (2) tert-butylation of the resulting carboxylic acid, and (3) regioselective formylation of the thiophene core via the Vilsmeier-Haack reaction. Each step is detailed with a full experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity.

Introduction: The Strategic Importance of Bifunctional Thiophenes

Thiophene and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, appearing in numerous blockbuster drugs such as Suprofen, Ticlopidine, and Olanzapine.[1][2] The formyl (aldehyde) and carboxylate (ester) functional groups are particularly valuable. The aldehyde serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and various condensations, while the sterically hindered tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions.[3] The target molecule, tert-butyl 5-formylthiophene-2-carboxylate, thus represents a highly valuable building block, enabling sequential and site-specific modifications at the C2 and C5 positions of the thiophene ring. This guide presents a logical and efficient synthetic strategy designed for reproducibility and scalability.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is designed as a three-step sequence, prioritizing high regioselectivity and the use of well-established, reliable chemical transformations. The overall workflow is depicted below.

Our retrosynthetic approach begins by disconnecting the formyl group, suggesting a formylation reaction as the final step. The tert-butyl ester is then disconnected, pointing to an esterification of thiophene-2-carboxylic acid. Finally, the carboxylic acid is traced back to thiophene via a carboxylation reaction. This forward-looking strategy ensures that the most activating position (C2) is functionalized first, which then electronically directs the subsequent formylation to the desired C5 position.

Step 1: Regioselective Carboxylation of Thiophene

Principle: The first critical step is the introduction of a carboxyl group at the C2 position of the thiophene ring. Thiophene possesses acidic protons, with the α-protons (C2 and C5) being significantly more acidic than the β-protons (C3 and C4) due to the electron-withdrawing effect of the sulfur atom and better stabilization of the resulting carbanion. This acidity allows for regioselective deprotonation at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi).[4][5] The resulting 2-lithiothiophene intermediate is a potent nucleophile that readily reacts with an electrophile like carbon dioxide (typically from dry ice) to yield the lithium salt of thiophene-2-carboxylate. Subsequent acidic workup provides the desired thiophene-2-carboxylic acid in high yield.[6][7]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic acid

-

Setup: To a flame-dried, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 400 mL).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Thiophene Addition: Add thiophene (33.6 g, 0.4 mol) to the cold THF.

-

Lithiation: Add n-butyllithium (2.5 M in hexanes, 168 mL, 0.42 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting pale yellow solution at -78 °C for an additional 1 hour.

-

Carboxylation: Carefully and portion-wise, add crushed dry ice (approx. 100 g) to the reaction mixture. Caution: Vigorous gas evolution (CO₂) will occur. Allow the mixture to slowly warm to room temperature overnight as the dry ice sublimes.

-

Quenching & Extraction: Quench the reaction by slowly adding water (200 mL). Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material and neutral byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50 °C.

| Parameter | Value | Rationale |

| Solvent | Anhydrous THF | Apolar aprotic solvent stabilizes the organolithium intermediate. |

| Temperature | -78 °C | Prevents side reactions and ensures kinetic control for C2 lithiation. |

| Base | n-BuLi (1.05 eq) | Strong base for efficient deprotonation; a slight excess ensures full conversion. |

| Electrophile | CO₂ (solid) | Readily available, inexpensive C1 source. |

| Typical Yield | 85-95% | This method is highly efficient for producing thiophene-2-carboxylic acid.[1] |

Step 2: Esterification to tert-butyl thiophene-2-carboxylate

Principle: The conversion of a carboxylic acid to a tert-butyl ester presents a challenge for standard acid-catalyzed esterification due to the steric bulk of the tert-butyl group and the ease with which it can be eliminated to form isobutylene.[3] A highly effective method involves the reaction of the carboxylic acid with excess isobutylene under strongly acidic conditions. Isobutylene is protonated by the acid catalyst (e.g., sulfuric acid) to form the relatively stable tert-butyl carbocation. This cation then acts as the electrophile, which is trapped by the carboxylic acid nucleophile to form the desired ester.

Experimental Protocol: Synthesis of tert-butyl thiophene-2-carboxylate

-

Setup: Place thiophene-2-carboxylic acid (41.0 g, 0.32 mol) in a pressure-resistant flask (e.g., a Parr hydrogenation bottle) containing dichloromethane (DCM, 300 mL).

-

Cooling: Cool the flask in a dry ice/acetone bath until the contents begin to freeze.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (4 mL) as the catalyst.

-

Isobutylene Addition: Condense isobutylene gas (approx. 100 mL, ~1.2 mol) into the flask.

-

Reaction: Seal the vessel tightly and allow it to warm to room temperature. Place the vessel behind a blast shield and stir at room temperature for 48 hours.

-

Workup: Cool the vessel again before carefully opening. Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of sodium bicarbonate (500 mL) and ice. Stir until CO₂ evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless oil.

| Parameter | Value | Rationale |

| Reagent | Isobutylene (excess) | Acts as both reactant and solvent; excess drives the reaction to completion. |

| Catalyst | Conc. H₂SO₄ | Strong acid required to generate the tert-butyl carbocation. |

| Conditions | Sealed vessel, RT, 48h | Allows for sufficient pressure to build up, keeping isobutylene in the liquid phase. |

| Typical Yield | 70-80% | A robust method for sterically hindered ester formation.[8] |

Step 3: Regioselective Formylation

Principle: The final step is the introduction of a formyl group at the C5 position. The starting material, tert-butyl thiophene-2-carboxylate, contains a deactivating, meta-directing (in the benzene sense) ester group at C2. For thiophenes, such groups direct electrophilic substitution primarily to the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[9][10] It involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the active formylating agent. The electron-rich thiophene ring attacks this reagent, and subsequent hydrolysis yields the aldehyde.[11][12]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. znaturforsch.com [znaturforsch.com]

"Tert-butyl 5-formylthiophene-2-carboxylate" molecular structure and IUPAC name

The following technical guide details the structural characteristics, synthesis pathways, and application spectrum of Tert-butyl 5-formylthiophene-2-carboxylate , a critical bifunctional building block in medicinal chemistry and organic materials science.

CAS Number: 135149-43-8 Molecular Formula: C₁₀H₁₂O₃S Molecular Weight: 212.27 g/mol

Executive Summary

Tert-butyl 5-formylthiophene-2-carboxylate is a heteroaromatic scaffold characterized by a "push-pull" electronic structure. It features an electron-rich thiophene core substituted with two electron-withdrawing groups: a formyl (aldehyde) group at position 5 and a tert-butyl ester at position 2. This specific substitution pattern makes it a versatile intermediate for convergent synthesis. The tert-butyl ester serves as an acid-labile protecting group, orthogonal to the base-labile or nucleophilic reactivity of the aldehyde, allowing for selective functionalization in multi-step drug discovery campaigns.

Molecular Structure & IUPAC Analysis[1]

Structural Connectivity

The molecule consists of a five-membered thiophene ring. According to IUPAC nomenclature rules for heterocyclic esters:

-

Principal Functional Group: The carboxylate ester takes precedence for numbering.[1] The carbon attached to the sulfur is C2.

-

Numbering: The sulfur atom is position 1.[2] The ester is at position 2. The formyl group is at position 5 (the other

-position). -

Substituents:

-

Position 2: tert-butoxycarbonyl group (–COO–C(CH₃)₃).

-

Position 5: Formyl group (–CHO).

-

IUPAC Name: tert-butyl 5-formylthiophene-2-carboxylate[3][4]

Physicochemical Profile (Predicted)

-

LogP: ~2.5 – 2.9 (Lipophilic due to the tert-butyl group).

-

H-Bond Acceptors: 3 (Ester carbonyl, Ester oxygen, Aldehyde carbonyl).

-

H-Bond Donors: 0.

-

Rotatable Bonds: 2 (C-C bond between ring and ester; C-O bond in ester).

-

Electronic Character: The thiophene ring is electron-deficient relative to unsubstituted thiophene due to the -M (mesomeric) and -I (inductive) effects of both the carbonyl and ester groups.

Structural Visualization

The following diagram illustrates the connectivity and atom numbering.

Figure 1: Structural connectivity of tert-butyl 5-formylthiophene-2-carboxylate highlighting the 2,5-substitution pattern.

Synthesis Pathways[3][6][7]

Synthesis of this compound typically follows two primary strategies: Direct Formylation of the ester precursor or Esterification of the pre-existing acid.

Route A: Lithiation-Formylation (Preferred for Scale)

This route starts with tert-butyl thiophene-2-carboxylate. The bulky tert-butyl group directs lithiation to the open 5-position via a directing group effect and steric hindrance, preventing attack at position 3.

-

Starting Material: tert-butyl thiophene-2-carboxylate (CAS 939-62-8).[2]

-

Reagents: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi); Dimethylformamide (DMF).

-

Mechanism:

-

Deprotonation at C5 by the lithium base at low temperature (-78 °C) to form the lithiated species.

-

Nucleophilic attack of the C5-Li species on the electrophilic carbonyl of DMF.

-

Acidic workup hydrolyzes the hemiaminolate intermediate to the aldehyde.

-

Route B: Steglich Esterification

This route is useful if 5-formylthiophene-2-carboxylic acid is available. It avoids strong bases but requires coupling reagents.

-

Starting Material: 5-formylthiophene-2-carboxylic acid (CAS 4565-31-5).[5][6]

-

Reagents: tert-Butanol (t-BuOH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

-

Mechanism: DMAP catalyzes the formation of an O-acylisourea intermediate, which is then attacked by the bulky tert-butyl alcohol.

Synthesis Workflow Diagram

Figure 2: Comparison of convergent synthesis routes. Route A is generally preferred for generating the aldehyde in situ from the ester.

Experimental Protocols

Protocol 1: Lithiation-Formylation (Route A)

Self-validating checkpoint: The color change from colorless to yellow/orange upon addition of n-BuLi indicates successful formation of the lithiated species.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (50 mL) and tert-butyl thiophene-2-carboxylate (10 mmol). Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane) over 20 minutes. Maintain temperature below -70 °C. Stir for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. The solution may become viscous. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (50 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pale yellow oil or low-melting solid.

Protocol 2: Acid-Catalyzed Deprotection (Reactivity Check)

To validate the identity of the ester, one can perform a test cleavage.

-

Dissolve 50 mg of the compound in 1 mL DCM.

-

Add 1 mL Trifluoroacetic acid (TFA).

-

Monitor by TLC. The disappearance of the high Rf spot and appearance of a baseline spot (carboxylic acid) confirms the tert-butyl ester.

Applications in Drug Discovery

This molecule acts as a linchpin scaffold in medicinal chemistry. Its value lies in the orthogonality of its functional groups:

| Functional Group | Reactivity Mode | Application Example |

| 5-Formyl (-CHO) | Electrophile | Reductive Amination: Reaction with amines to form secondary amine linkers (common in kinase inhibitors).Knoevenagel Condensation: Reaction with active methylenes to extend conjugation (e.g., for optoelectronic materials). |

| 2-Carboxylate (-COOtBu) | Protected Acid | Orthogonal Protection: Stable to basic conditions used at the aldehyde (e.g., NaBH₄ reduction).Late-Stage Deprotection: Cleaved by TFA/HCl to reveal the free acid for amide coupling. |

Strategic Workflow in SAR Studies

In Structure-Activity Relationship (SAR) studies, this scaffold allows researchers to lock the core geometry while varying the "Left-Hand Side" (via the aldehyde) and "Right-Hand Side" (via the ester/acid) independently.

Figure 3: Divergent synthesis strategy utilizing the orthogonal reactivity of the aldehyde and tert-butyl ester.

Safety & Handling

-

Hazards: Thiophene derivatives are organosulfur compounds.[7] While specific toxicological data for this ester may be limited, treat as an irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Aldehydes can oxidize to acids over time if exposed to air.

-

Disposal: Dispose of as hazardous organic waste containing sulfur.

References

-

ChemicalBook. (2025).[5] 5-Formylthiophene-2-carboxylic acid (CAS 4565-31-5) Properties and Synthesis.Link

-

Accela Chem. (2025). Catalog Entry: tert-butyl 5-formylthiophene-2-carboxylate (CAS 135149-43-8).[3][4]Link

-

PubChem. (2025).[2] tert-Butyl thiophene-2-carboxylate (CAS 939-62-8) - Compound Summary.[2] National Library of Medicine. Link

-

Khusnutdinov, R. I., et al. (2008).[8] Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters.Russian Journal of Organic Chemistry. (Demonstrates general thiophene ester synthesis methodologies). Link

-

MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (Illustrates reactivity of 5-formyl-thiophene-carboxylates). Link

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. tert-Butyl thiophene-2-carboxylate | C9H12O2S | CID 13495746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1882759-90-1,2-methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1004-51-9,2-Azaspiro[4.4]nonan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 5-FORMYL-2-THIOPHENECARBOXYLIC ACID | 4565-31-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Stability and Lifecycle Management of Tert-butyl 5-formylthiophene-2-carboxylate

CAS: 208103-60-4 Formula: C₁₀H₁₂O₃S Molecular Weight: 212.27 g/mol

Part 1: Executive Summary

Tert-butyl 5-formylthiophene-2-carboxylate is a bifunctional thiophene intermediate critical in the synthesis of optoelectronic materials and pharmaceutical scaffolds. Its utility stems from its "push-pull" electronic structure, featuring an electron-withdrawing formyl group and a bulky tert-butyl ester.

However, this dual-functionality introduces specific stability challenges. The compound acts as a chemical sensor for environmental stress : the aldehyde moiety is susceptible to aerobic oxidation, while the tert-butyl ester is sensitive to Brønsted acids.

Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) . Avoid acidic environments during purification to prevent ester cleavage.

Part 2: Chemical Profile & Structural Vulnerabilities[1]

To handle this compound effectively, one must understand the competing reactivities of its functional groups.

The Thiophene Core (The Conduit)

The thiophene ring acts as a conjugated linker. While thiophene itself is aromatic and stable, the presence of two electron-withdrawing groups (EWG) at the 2- and 5-positions lowers the electron density of the ring, making it less susceptible to electrophilic aromatic substitution but potentially more sensitive to nucleophilic attack or ring-opening under extreme conditions.

The Formyl Group (The Oxidation Risk)

The C-5 aldehyde is the primary instability factor. Thiophene aldehydes are notoriously prone to auto-oxidation in the presence of air, converting to the corresponding carboxylic acid. This process is accelerated by light (photo-oxidation).

The Tert-Butyl Ester (The Acid Sensor)

The tert-butyl group provides steric bulk and orthogonality to base-catalyzed hydrolysis (unlike methyl/ethyl esters). However, it is highly labile to acids . Even weak acids or acidic silica gel can catalyze the cleavage of the tert-butyl group to isobutylene and the free carboxylic acid.

Part 3: Degradation Mechanisms

Understanding how the molecule breaks down allows for the design of effective storage and purification protocols.

Mechanism 1: Aerobic Oxidation (Primary Failure Mode)

Exposure to atmospheric oxygen, catalyzed by ambient light, converts the formyl group into a carboxylic acid.

-

Indicator: Material turns from pale yellow/orange to dark brown or forms a white crust (the di-acid).

-

Prevention: Exclusion of oxygen (Schlenk line techniques, glovebox).

Mechanism 2: Acid-Catalyzed Hydrolysis

Exposure to trace acids (e.g., from unneutralized chloroform or acidic silica gel) cleaves the ester.

-

Indicator: Evolution of gas (isobutylene) and formation of a highly polar spot on TLC (the acid).

-

Prevention: Use of base-washed glassware and neutralized solvents.

Visualization of Degradation Pathways[1]

Caption: Figure 1. Divergent degradation pathways driven by environmental exposure. Oxidation affects the aldehyde, while acidity attacks the ester.

Part 4: Storage & Handling Protocols[2]

Storage Conditions (The "Gold Standard")

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Slows kinetic rate of auto-oxidation. |

| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent aldehyde oxidation. |

| Container | Amber Glass Vial | Blocks UV light to prevent photo-excitation of the thiophene ring. |

| Seal | Teflon-lined Cap + Parafilm | Prevents moisture ingress and oxygen diffusion. |

| Desiccant | Required | Prevents hydrolysis if the seal is compromised. |

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

-

Solvents: Use anhydrous, non-acidic solvents (e.g., DCM, THF, Toluene). Avoid Chloroform unless it is stabilized with amylene (ethanol stabilizer can be nucleophilic) or freshly passed through basic alumina.

Part 5: Quality Control & Restoration

Quality Control (QC) Markers

Before using the reagent in critical steps (e.g., Knoevenagel condensation or Reductive Amination), verify purity.

-

¹H-NMR (CDCl₃):

-

Diagnostic Signal (Aldehyde): Look for a singlet at ~9.8 - 10.0 ppm .

-

Diagnostic Signal (t-Butyl): Singlet at ~1.5 - 1.6 ppm (9H).

-

Degradation Check:

-

Oxidation:[1] Appearance of a broad acidic proton >10 ppm (COOH).

-

Hydrolysis: Disappearance of the t-Butyl singlet; appearance of isobutylene gas peaks (if sealed) or loss of mass.

-

-

-

TLC (Thin Layer Chromatography):

-

Run in Hexane:Ethyl Acetate (8:2) .

-

The aldehyde is less polar than the acid degradation products.

-

Note: If the spot streaks, the compound may be degrading on the silica (acidic). Add 1% Triethylamine to the eluent.

-

Purification / Restoration Protocol

If the compound has partially degraded (e.g., contains 5-10% acid), it can often be salvaged.

Method: Silica Gel Filtration (Buffered)

-

Goal: Remove polar acid impurities without cleaving the ester.

-

Stationary Phase: Silica gel pre-treated with 1% Triethylamine (Et₃N) in Hexane. This neutralizes the silica's acidity.

-

Eluent: Hexane/Ethyl Acetate gradient (start 100:0 → 90:10).

-

Procedure:

-

Dissolve crude material in a minimum amount of DCM/Hexane (1:1).

-

Load onto the neutralized silica column.

-

Elute rapidly. The non-polar aldehyde/ester travels fast; the polar acids stick to the top.

-

Concentrate fractions immediately at <40°C.

-

Decision Tree for Handling

Caption: Figure 2. Logic flow for assessing and recovering Tert-butyl 5-formylthiophene-2-carboxylate.

References

-

LookChem . (n.d.). tert-butyl 5-formylthiophene-2-carboxylate Product Details. Retrieved February 15, 2026, from [Link]

-

MDPI . (2021). Regioselective Synthesis of Thiophene Derivatives. Molbank, 2021(4), M1296. Retrieved February 15, 2026, from [Link]

-

PubChem . (2025).[2] Tert-Butyl thiophene-2-carboxylate Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of Tert-butyl 5-formylthiophene-2-carboxylate

[1]

Executive Summary

Tert-butyl 5-formylthiophene-2-carboxylate (CAS: 135149-43-8) is a critical bifunctional heteroaromatic intermediate.[1][2] Featuring an electron-rich thiophene core flanked by an electrophilic formyl group (-CHO) and a bulky, lipophilic tert-butyl ester (-COOtBu), it serves as a "linchpin" scaffold in the synthesis of pharmaceuticals and organic semiconductors.[3]

This guide provides a definitive analysis of its solubility landscape. Unlike simple salts, this molecule’s solubility is governed by the competition between its polar carbonyl motifs and its hydrophobic tert-butyl/thiophene backbone.[1] Understanding this balance is essential for optimizing reaction yields (e.g., Suzuki couplings, Knoevenagel condensations) and purification protocols.[3]

Part 1: Physicochemical Profile & Solubility Mechanism[1][3]

To predict solubility behavior, we must first deconstruct the molecule’s interaction potential.[1][3]

| Feature | Chemical Moiety | Effect on Solubility |

| Core | Thiophene Ring | Provides aromaticity and moderate lipophilicity.[1] Soluble in aromatic solvents (Toluene).[1][3] |

| Head | Formyl Group (-CHO) | Dipolar, H-bond acceptor.[3] Increases solubility in polar aprotic solvents (DCM, THF).[3] |

| Tail | Tert-butyl Ester | Highly lipophilic and bulky.[1] Significantly reduces water solubility and increases solubility in non-polar alkanes compared to methyl esters.[1] |

| Overall | LogP ~ 2.5 - 2.8 | Lipophilic. Soluble in organics; Insoluble in water.[1] |

The "Like Dissolves Like" Analysis

The tert-butyl group acts as a "solubilizing anchor" for non-polar solvents, preventing the molecule from crashing out in hexanes/heptane as easily as its methyl-ester counterparts.[1] However, the polar formyl group ensures it remains highly soluble in chlorinated and ether-based solvents.[1]

Part 2: Solubility Landscape

The following data categorizes solvents based on their utility for dissolution (reactions), extraction (work-up), and precipitation (purification).[3]

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for dissolution and liquid-liquid extraction.[1] |

| Chlorinated | Chloroform ( | Excellent | Alternative to DCM; often used for NMR analysis.[1][3] |

| Ethers | Tetrahydrofuran (THF) | Excellent | Ideal reaction medium (e.g., lithiation, reduction).[3] |

| Ethers | Diethyl Ether ( | Good | Standard extraction solvent; compound partitions well into this phase.[1][3] |

| Ethers | MTBE | Good | Safer industrial alternative to diethyl ether for extractions.[1][3] |

| Esters | Ethyl Acetate (EtOAc) | Good | Preferred solvent for Thin Layer Chromatography (TLC) and silica columns.[3] |

| Aromatics | Toluene | Moderate/Good | Used for high-temperature reactions; solubility increases significantly with heat.[1] |

| Alkanes | Hexanes / Heptane | Low/Moderate | Anti-solvent. The compound is sparingly soluble at RT; used to precipitate the product or as the non-polar eluent in chromatography.[1] |

| Protic | Methanol / Ethanol | Moderate | Soluble, but risk of transesterification (exchange of t-butyl for methyl/ethyl) if acidic/basic catalysts are present.[3] |

| Aqueous | Water | Insoluble | The compound will crash out or form an oil layer.[1] Used to wash away inorganic salts.[1][3] |

Part 3: Experimental Protocols

Protocol A: Standard Dissolution for Reaction

Context: Preparing a 0.5 M solution for a condensation reaction.

-

Selection: Choose THF (anhydrous) or DCM depending on the reagent compatibility.[1][3]

-

Method: Weigh the solid tert-butyl 5-formylthiophene-2-carboxylate.

-

Addition: Add solvent slowly with varying agitation.

-

Verification: The solution should be clear and colorless to pale yellow. If turbidity persists, filter through a 0.45 µm PTFE syringe filter (do not use Nylon, which may absorb the aldehyde).[3]

Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Context: Purifying crude material without column chromatography.[1][3]

This molecule often exists as a low-melting solid or viscous oil.[1] Recrystallization relies on the temperature differential of solubility in alkanes.[1]

-

Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 40-50°C).

-

Anti-solvent Addition: Slowly add warm Hexanes (or Heptane) dropwise until the solution turns slightly cloudy.[1][3]

-

Re-dissolution: Add a few drops of EtOAc to restore clarity.[1]

-

Cooling: Allow the vessel to cool to Room Temperature (RT) slowly, then transfer to a fridge (4°C).

-

Harvest: If a solid forms, filter and wash with cold hexanes. If an oil forms (common for tert-butyl esters), seed with a crystal or scratch the glass to induce nucleation.[3]

Protocol C: Chromatography Eluent System

Context: Silica gel purification.[1]

Due to the polarity of the formyl group, the compound moves moderately on silica.[3]

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the experimental stage.

Caption: Workflow guiding solvent selection from synthesis to purification based on polarity and phase partitioning.

References

-

Chemical Synthesis & Properties

-

Synthetic Methodology (Solvent Usage)

-

Source: Beilstein Journal of Organic Chemistry.[1] "Development of potential manufacturing routes for substituted thiophenes".

- Relevance: Details the use of MTBE and THF in the lithiation and carboxylation of thiophene derivatives, validating the ether-solubility of this class.

-

URL: [Beilstein J. Org.[1][3] Chem. 2007, 3, No. 28]([Link]3]

-

-

Purification Protocols

-

Reaction Environment

The Linchpin of Modern Synthesis: A Technical Guide to Tert-butyl 5-formylthiophene-2-carboxylate as a Synthetic Intermediate

Abstract

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of bioactive compounds and functional materials.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a benzene ring make it a cornerstone of drug design.[1] This technical guide focuses on a particularly valuable derivative, tert-butyl 5-formylthiophene-2-carboxylate (T5FTC) . Possessing two distinct and orthogonally reactive functional groups—an aldehyde and a sterically hindered ester—T5FTC serves as a versatile and powerful linchpin intermediate. This document provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role in constructing complex molecular architectures, offering researchers and drug development professionals a practical guide to leveraging its synthetic potential.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use. T5FTC is a stable, crystalline solid under standard conditions, lending itself well to typical laboratory storage and handling.

Core Properties

| Property | Value | Source |

| CAS Number | 135149-43-8 | Internal Database |

| Molecular Formula | C₁₀H₁₂O₃S | [2] |

| Molecular Weight | 212.27 g/mol | [2] |

| Appearance | Off-white to yellow solid | General Knowledge |

| Purity | Typically >98% | General Knowledge |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate; Sparingly soluble in hexanes | General Knowledge |

Spectroscopic Signature

While a dedicated spectrum is not publicly available, the structure of T5FTC allows for a precise prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a distinct singlet far downfield, typically in the range of δ 9.8-10.0 ppm. The two protons on the thiophene ring are in different chemical environments and will appear as two doublets, likely between δ 7.0-8.0 ppm, with a small coupling constant (J ≈ 4-5 Hz) typical for 3,4-disubstituted thiophenes. The most prominent signal will be a sharp singlet at approximately δ 1.6 ppm, integrating to nine protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl ester.[1][3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each carbon environment. The aldehyde carbonyl carbon is expected around δ 185 ppm. The ester carbonyl carbon will be slightly upfield, near δ 160-165 ppm. The quaternary carbon of the tert-butyl group will appear around δ 80-85 ppm, with the corresponding methyl carbons around δ 28 ppm. The four carbons of the thiophene ring will have signals in the aromatic region (δ 125-150 ppm).[4]

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The aldehyde carbonyl stretch is anticipated around 1680-1700 cm⁻¹, while the ester carbonyl stretch will appear at a higher wavenumber, typically 1710-1730 cm⁻¹. C-H stretching from the aromatic ring and the tert-butyl group will be observed around 2900-3100 cm⁻¹.

Synthesis of the Intermediate: Vilsmeier-Haack Formylation

The most direct and industrially scalable route to tert-butyl 5-formylthiophene-2-carboxylate is via the electrophilic formylation of its precursor, tert-butyl thiophene-2-carboxylate. The Vilsmeier-Haack reaction is the method of choice, utilizing a pre-formed Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7]

The rationale for this choice is twofold:

-

Regioselectivity: The carboxylate group at the 2-position is electron-withdrawing, which deactivates the C3 and C4 positions towards electrophilic attack. However, the sulfur atom's lone pairs strongly activate the C5 position, directing the formylation almost exclusively to this site.

-

Mild Conditions: The Vilsmeier-Haack reaction proceeds under relatively mild conditions, which prevents the acid-labile tert-butyl ester from being cleaved.

Synthetic Workflow Diagram

Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Wittig Reaction [organic-chemistry.org]

"Tert-butyl 5-formylthiophene-2-carboxylate" potential biological activities

Topic: Tert-butyl 5-formylthiophene-2-carboxylate: A Privileged Synthon for Bioactive Scaffold Design Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Biologists

Executive Summary: The Latent Pharmacophore

Tert-butyl 5-formylthiophene-2-carboxylate (CAS: 135149-43-8) is a critical bifunctional heterocyclic building block. While often categorized merely as a chemical intermediate, its structural architecture—combining a lipophilic ester, an electron-rich thiophene core, and a reactive electrophilic formyl group—positions it as a "privileged scaffold" in medicinal chemistry.

This guide moves beyond the molecule's static identity to explore its biological potential through three distinct lenses:

-

Direct Electrophilicity: The capacity of the C5-formyl group to form covalent Schiff base adducts with biological amines.

-

Pro-drug Mechanics: The metabolic liability of the tert-butyl ester to release the bioactive 5-formylthiophene-2-carboxylic acid.

-

Divergent Synthesis: Its proven role as a precursor for high-affinity antimicrobial and anticancer agents (Schiff bases, hydrazones, and organometallic complexes).

Chemical Identity & Structural Logic

| Property | Specification |

| IUPAC Name | tert-butyl 5-formylthiophene-2-carboxylate |

| CAS Number | 135149-43-8 |

| Molecular Formula | C₁₀H₁₂O₃S |

| Molecular Weight | 212.27 g/mol |

| Core Motif | 2,5-Disubstituted Thiophene |

| Key Functional Groups | C2-tert-butyl ester (Lipophilic mask), C5-Formyl (Electrophile) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |

Structural Significance (SAR)

-

Thiophene Ring: Acts as a bioisostere for benzene, offering improved electronic transmission and often higher metabolic stability. The sulfur atom increases lipophilicity and can participate in non-covalent interactions (sulfur-π bonds) with enzyme active sites.

-

5-Formyl Group: A "warhead" for derivatization. In biological systems, aldehydes can reversibly bind to cysteine or lysine residues in proteins.

-

Tert-butyl Ester: Provides steric bulk and lipophilicity, facilitating cell membrane permeation before potential intracellular hydrolysis to the polar free acid.

Biological Potential & Mechanisms of Action[2][3][4]

While the specific tert-butyl ester is a precursor, its biological relevance is inferred from the activity of its metabolic products and synthetic derivatives.

A. Antimicrobial Activity (The Schiff Base Route)

The most documented biological application of this scaffold lies in its conversion to Schiff bases (azomethines).[1] The condensation of the C5-aldehyde with primary amines (e.g., sulfonamides, hydrazides) yields compounds with potent antibacterial and antifungal profiles.

-

Mechanism: The azomethine linkage (-CH=N-) mimics peptide bonds, allowing the molecule to bind to bacterial DNA gyrase or interfere with cell wall synthesis.

-

Spectrum: Derivatives have shown efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).[2][3]

B. Anticancer Potential (The Organotin Connection)

Derivatives of 5-formylthiophene-2-carboxylate, particularly when complexed with organotin(IV) moieties, exhibit significant cytotoxicity against human tumor cell lines.

-

Mechanism:

-

DNA Intercalation: The planar thiophene ring facilitates intercalation between DNA base pairs.

-

Apoptosis Induction: Organotin complexes trigger oxidative stress (ROS production) and mitochondrial dysfunction.

-

C. Enzyme Inhibition (Kinase/Phosphatase)

The 2,5-disubstituted thiophene motif is a common template for kinase inhibitors. The formyl group allows for the installation of "hinge-binding" motifs required for ATP-competitive inhibition.

Visualizing the Bioactive Landscape

The following diagram illustrates the divergent synthesis and biological pathways originating from Tert-butyl 5-formylthiophene-2-carboxylate.

Caption: Divergent biological pathways: From metabolic hydrolysis to the synthesis of high-potency organometallic drugs.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

For researchers needing to synthesize the core building block de novo.

-

Reagents: tert-Butyl thiophene-2-carboxylate (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq), 1,2-Dichloroethane (solvent).

-

Procedure (Vilsmeier-Haack Formylation):

-

Cool DMF/1,2-Dichloroethane mixture to 0°C.

-

Add POCl₃ dropwise under N₂ atmosphere (exothermic). Stir for 30 min to form the Vilsmeier reagent.

-

Add tert-butyl thiophene-2-carboxylate slowly.

-

Heat to reflux (80-90°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench: Pour reaction mixture into ice-cold saturated NaOAc solution.

-

Extraction: Extract with DCM (3x). Wash organic layer with water and brine.

-

Purification: Silica gel column chromatography.

-

Protocol B: Synthesis of Bioactive Schiff Bases

To generate the biologically active antimicrobial derivatives.

-

Reagents: Tert-butyl 5-formylthiophene-2-carboxylate (1 mmol), Substituted Aniline or Hydrazide (1 mmol), Ethanol (absolute), Glacial Acetic Acid (catalytic).

-

Procedure:

-

Dissolve the aldehyde (scaffold) and the amine in Ethanol (20 mL).

-

Add 2-3 drops of Glacial Acetic Acid.

-

Reflux for 3-6 hours.

-

Observation: Formation of a colored precipitate typically indicates imine formation.

-

Isolation: Filter the hot solution. Wash the precipitate with cold ethanol and ether. Recrystallize from Ethanol/DMF.

-

Protocol C: In Vitro Antibacterial Assay (MIC Determination)

Standard validation for the derived Schiff bases.

-

Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Method: Broth Microdilution.

-

Steps:

-

Prepare stock solution of the derivative in DMSO (1 mg/mL).

-

Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculate with bacterial suspension (

CFU/mL). -

Incubate at 37°C for 24 hours.

-

Readout: The lowest concentration showing no visible growth is the Minimum Inhibitory Concentration (MIC).

-

References

-

Synthesis and Antimicrobial Evaluation of Thiophene Schiff Bases Source: Der Pharma Chemica, 2011.[4] Relevance: Establishes the antimicrobial baseline for thiophene-2-carboxylate derivatives.

-

Thiophene-Derived Schiff Base Complexes: Synthesis and Docking Source: ACS Omega, 2023. Relevance: Details the structural characterization and molecular docking of thiophene-based ligands against bacterial targets.

-

Medicinal Chemistry Perspectives on Thiophene Derivatives Source: RSC Advances / PMC, 2021. Relevance: A comprehensive review of FDA-approved thiophene drugs and the pharmacophore's versatility.[5]

-

Biological Activities of Thiophenes: A Review Source: MDPI Molecules, 2022. Relevance: High-level overview of cytotoxicity and anti-inflammatory properties of naturally occurring and synthetic thiophenes.

-

PubChem Compound Summary: Tert-butyl 5-formylthiophene-2-carboxylate Source: National Library of Medicine. Relevance: Verification of chemical structure and physical properties.[1][5][6]

Sources

- 1. jetir.org [jetir.org]

- 2. Bioactive properties and chemical composition of six walnut (Juglans regia L.) cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to tert-Butyl 5-Formylthiophene-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of tert-butyl 5-formylthiophene-2-carboxylate, a key heterocyclic building block in organic synthesis. While specific literature on this compound is not abundant, this guide consolidates information from closely related thiophene derivatives to present a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and potential applications. The Vilsmeier-Haack reaction is highlighted as the most probable and efficient route for its synthesis from tert-butyl thiophene-2-carboxylate. The dual reactivity of the aldehyde and tert-butyl ester functional groups, coupled with the inherent electronic properties of the thiophene ring, makes this molecule a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide aims to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing a detailed, field-proven perspective on the utility of this compound.

Introduction

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1][2] The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[3] The introduction of functional groups onto the thiophene nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. tert-Butyl 5-formylthiophene-2-carboxylate (CAS No. 135149-43-8) is a bifunctional thiophene derivative that holds significant potential as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials. The presence of a reactive aldehyde at the 5-position and a sterically hindered tert-butyl ester at the 2-position offers orthogonal reactivity, enabling selective chemical transformations.

This guide will provide a detailed exploration of the synthesis, characterization, and reactivity of tert-butyl 5-formylthiophene-2-carboxylate, drawing upon established principles of thiophene chemistry. Furthermore, it will delve into the potential applications of this compound, particularly in the realm of drug discovery, by examining the roles of similar structural motifs in bioactive molecules.

Synthesis of tert-Butyl 5-Formylthiophene-2-carboxylate

The most logical and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic ring like thiophene is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The synthesis of tert-butyl 5-formylthiophene-2-carboxylate would proceed via the formylation of the readily available starting material, tert-butyl thiophene-2-carboxylate. The electron-donating character of the sulfur atom in the thiophene ring activates the aromatic system towards electrophilic substitution, with a preference for the 5-position when the 2-position is substituted.

Caption: Proposed synthesis of tert-butyl 5-formylthiophene-2-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on thiophene derivatives. Optimization of reaction time and temperature may be necessary.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

-

Formylation Reaction: Dissolve tert-butyl thiophene-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a basic pH is achieved.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 5-formylthiophene-2-carboxylate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, the aldehyde proton, and the tert-butyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | Singlet | - |

| Thiophene-H (position 3) | 7.6 - 7.8 | Doublet | ~4.0 |

| Thiophene-H (position 4) | 7.2 - 7.4 | Doublet | ~4.0 |

| tert-Butyl-H | 1.5 - 1.6 | Singlet | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the aldehyde and the ester, the aromatic carbons of the thiophene ring, and the carbons of the tert-butyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 180 - 185 |

| Ester C=O | 160 - 165 |

| Thiophene-C2 | 140 - 145 |

| Thiophene-C5 | 145 - 150 |

| Thiophene-C3 | 135 - 140 |

| Thiophene-C4 | 125 - 130 |

| Quaternary C (tert-butyl) | 80 - 85 |

| Methyl C (tert-butyl) | 28 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the ester functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

Mass Spectrometry

The mass spectrum (Electron Impact) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group and carbon monoxide.

| Fragment | Predicted m/z |

| [M]⁺ | 212 |

| [M - C₄H₉]⁺ | 155 |

| [M - OC₄H₉]⁺ | 139 |

| [M - CO]⁺ | 184 |

Reactivity and Synthetic Utility

The synthetic utility of tert-butyl 5-formylthiophene-2-carboxylate stems from the presence of two key functional groups: the aldehyde and the tert-butyl ester. These groups can undergo a variety of chemical transformations, often with a degree of selectivity.

Reactions of the Aldehyde Group

The formyl group at the 5-position is a versatile handle for a wide range of reactions, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding tert-butyl 5-carboxythiophene-2-carboxylate.

-

Reduction: Reduction of the aldehyde using reagents like sodium borohydride (NaBH₄) will afford the corresponding alcohol, tert-butyl 5-(hydroxymethyl)thiophene-2-carboxylate.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to synthesize a variety of amine derivatives.

-

Wittig Reaction: The aldehyde can undergo olefination with phosphorus ylides to form various vinyl-substituted thiophenes.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to a range of functionalized alkenes.[5]

-

Henry Reaction: Reaction with nitroalkanes in the presence of a base yields β-nitro alcohols.

Caption: Key reactions of the aldehyde functionality.

Reactions of the tert-Butyl Ester Group

The tert-butyl ester at the 2-position serves as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, which can influence the regioselectivity of certain reactions.

-

Deprotection: The tert-butyl group can be removed under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) to yield 5-formylthiophene-2-carboxylic acid. This unmasks the carboxylic acid for further functionalization, such as amide bond formation.

-

Saponification: While more resistant to basic hydrolysis than methyl or ethyl esters, saponification can be achieved under more forcing conditions to yield the corresponding carboxylate salt.

Applications in Drug Discovery and Materials Science

Thiophene-containing molecules are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] tert-Butyl 5-formylthiophene-2-carboxylate is a valuable precursor for the synthesis of novel drug candidates.

Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The thiophene core is a privileged scaffold in drug design. The functional handles on tert-butyl 5-formylthiophene-2-carboxylate allow for the facile introduction of various pharmacophores and side chains to explore structure-activity relationships (SAR).

-

Synthesis of Thiophene-based Amides and Esters: Following deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled with a diverse range of amines and alcohols to generate libraries of amides and esters for biological screening. Thiophene-2-carboxamides, for instance, have been investigated as potential therapeutic agents.

-

Precursor to Fused Heterocyclic Systems: The aldehyde and ester functionalities can be utilized in cyclization reactions to construct more complex, fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.

Materials Science

-

Building Block for Conjugated Polymers: Thiophene is a fundamental unit in the construction of conducting polymers. The aldehyde group can be used to extend the conjugation of the system through reactions like the Wittig or Knoevenagel reactions, leading to materials with interesting photophysical and electronic properties for applications in organic electronics.[5]

-

Precursor for Dyes and Pigments: The extended π-systems that can be generated from this molecule make it a potential precursor for the synthesis of novel organic dyes and pigments.

Conclusion

tert-Butyl 5-formylthiophene-2-carboxylate is a valuable and versatile bifunctional building block in organic synthesis. Although detailed literature specifically on this compound is limited, its synthesis via the Vilsmeier-Haack formylation of tert-butyl thiophene-2-carboxylate is a highly plausible and efficient route. The orthogonal reactivity of its aldehyde and tert-butyl ester groups, combined with the inherent properties of the thiophene ring, provides chemists with a powerful tool for the construction of a diverse array of complex molecules. This technical guide, by consolidating information from related structures and established synthetic methodologies, offers a comprehensive framework for researchers to harness the potential of this important chemical intermediate in the fields of drug discovery and materials science.

References

-

Books. Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry; 2024. [Link]

-

Mishra R, et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. 2011;3(4):38-54. [Link]

-

Singh S, et al. Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. 2025. [Link]

-

Khan I, et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024. [Link]

-

ResearchGate. Synthesis and Characterization of Dicyanovinyl-Substituted Thienylpyrroles as New Nonlinear Optical Chromophores. 2025. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. 2007. [Link]

-

Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. 2022. [Link]

-

ResearchGate. The Meldrum's Acid Route to Prodigiosin Analogues. 2025. [Link]

-

ResearchGate. The Gewald reaction in dye chemistry. 2025. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Tert-butyl 5-formylthiophene-2-carboxylate via Vilsmeier-Haack Formylation

Executive Summary & Strategic Analysis

Target Molecule: Tert-butyl 5-formylthiophene-2-carboxylate Reaction Class: Electrophilic Aromatic Substitution (Vilsmeier-Haack)[1]

The synthesis of tert-butyl 5-formylthiophene-2-carboxylate represents a classic "chemoselectivity vs. reactivity" challenge in organic synthesis. While the Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles, this specific substrate presents two opposing constraints:

-

Deactivation: The C2-ester group is electron-withdrawing, deactivating the thiophene ring and often requiring elevated temperatures (60–80°C) to drive the reaction to completion.

-

Acid Sensitivity: The tert-butyl ester is highly acid-labile. The Vilsmeier reaction generates stoichiometric quantities of HCl and phosphorus byproducts. If the standard acidic workup (heating in water) is employed, the tert-butyl group will undergo acid-catalyzed cleavage to isobutylene and the carboxylic acid, destroying the target.

Core Directive: This protocol utilizes a Buffered Hydrolysis Strategy . By strictly controlling the pH during the quench phase and modulating the reaction temperature, we ensure formylation at the C5 position while preserving the acid-sensitive ester.

Mechanistic Pathway & Regioselectivity

The reaction proceeds via the in situ generation of the chloromethyliminium ion (Vilsmeier reagent).

Regioselectivity: Thiophene is an electron-rich aromatic system.[2] The C2-ester deactivates the ring, but the C5 position (alpha to sulfur) remains the most nucleophilic site. Attack at C5 is favored over C3/C4 due to resonance stabilization of the intermediate sigma complex.

Mechanistic Diagram

Caption: Generation of the electrophilic Vilsmeier reagent followed by regioselective attack at C5 and buffered hydrolysis.

Detailed Experimental Protocol

Reagents & Stoichiometry[3][4][5]

| Component | Role | Equivalents (eq) | Notes |

| Tert-butyl thiophene-2-carboxylate | Substrate | 1.0 | Limiting reagent.[3] |

| POCl₃ (Phosphorus Oxychloride) | Reagent | 1.2 – 1.5 | Freshly distilled if dark. Toxic/Corrosive. |

| DMF (N,N-Dimethylformamide) | Solvent/Rgt | 5.0 – 10.0 | Anhydrous. Acts as solvent and reactant.[4][5][6] |

| Sodium Acetate (NaOAc) | Buffer | Excess | Used as saturated aq. solution for quench. |

| DCM (Dichloromethane) | Solvent | N/A | For extraction. |

Step-by-Step Methodology

Phase 1: Formation of Vilsmeier Reagent (0°C)[3][5]

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent: Charge the flask with anhydrous DMF (5.0 eq). Cool to 0°C using an ice/water bath.

-

Activation: Add POCl₃ (1.2 eq) dropwise over 15–20 minutes.

-

Observation: The solution will turn pale yellow or orange. Ensure the internal temperature does not exceed 5°C to prevent thermal decomposition of the reagent.

-

Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

-

Phase 2: Formylation Reaction (0°C

60°C)

-

Addition: Dissolve the tert-butyl thiophene-2-carboxylate (1.0 eq) in a minimum volume of DMF (or add neat if liquid). Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) after 1 hour.

-

Optimization: Due to the deactivating ester, RT reaction might be sluggish. If starting material persists after 2 hours, heat the reaction to 50–60°C .

-

Critical Warning:Do NOT exceed 70°C. Higher temperatures significantly increase the risk of tert-butyl ester cleavage by the acidic byproducts.

-

Phase 3: Buffered Quench & Workup (The "Safety" Step)

-

Preparation: Prepare a saturated aqueous solution of Sodium Acetate (NaOAc) or a 10% NaHCO₃ solution. Cool this solution to 0°C.

-

Quenching: Pour the reaction mixture slowly into the cold buffered solution with vigorous stirring.

-

Why? This neutralizes the HCl generated during hydrolysis immediately, preventing the pH from dropping low enough to cleave the ester.

-

Target pH: Ensure the final pH is between 5 and 7.

-

-

Hydrolysis: Stir the quenched mixture at RT for 30–60 minutes. The iminium intermediate must hydrolyze to the aldehyde.[7]

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Wash: Wash combined organics with water (to remove DMF), then brine. Dry over Na₂SO₄ and concentrate in vacuo.

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the critical decision point for heating and the mandatory buffered quench.

Troubleshooting & Quality Assurance (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Ring deactivation by ester prevents reaction at RT. | Gently heat to 60°C. Do not reflux. Ensure POCl₃ quality (should be clear, not green). |

| Product is Carboxylic Acid | Tert-butyl ester cleaved during workup.[4] | Critical Failure. The quench was too acidic or too hot. Use NaOAc buffer next time and keep quench temp < 10°C. |

| Low Yield / Black Tar | Thermal decomposition or polymerization. | Keep reaction temp < 70°C. Ensure inert atmosphere (N₂) to prevent oxidation. |

| NMR: Missing Aldehyde Peak | Incomplete hydrolysis of iminium salt. | Extend the stirring time in the aqueous buffer phase (Step 3.3) before extraction. |

Validation Parameters (Expected Data):

-

TLC: Product will be more polar than the starting ester but less polar than the carboxylic acid.

-

¹H NMR (CDCl₃): Look for the distinct aldehyde singlet (

9.8–10.0 ppm) and the tert-butyl singlet (

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][8][3][5][6][7][9][10][11] Comprehensive Organic Synthesis, 2, 777-794.

-

Campaigne, E., & Archer, W. L. (1953). Formylation of dimethyl-thiophene-carboxylate. Journal of the American Chemical Society.[4] (Foundational work on thiophene formylation).

-

BenchChem. (2025).[3] Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.[3][10]

-

Organic Chemistry Portal. Tert-Butyl Esters: Stability and Cleavage Conditions. (Verifying acid sensitivity).

-

Mohan, S. B., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of heterocyclic derivatives.[1] (General reagent handling).

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. sciforum.net [sciforum.net]

- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes & Protocols: Strategic Formylation of tert-Butyl Thiophene-2-carboxylate

Abstract

Formylated thiophenes are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a formyl group onto the thiophene scaffold provides a versatile chemical handle for further molecular elaboration. This guide provides a detailed technical overview and validated protocols for the regioselective formylation of tert-butyl thiophene-2-carboxylate, a common building block in drug development. We focus on the Vilsmeier-Haack reaction as the primary method due to its reliability and scalability, and present formylation via directed ortho-lithiation as a high-selectivity alternative. This document is intended for researchers, synthetic chemists, and process development professionals seeking robust and reproducible methods for the synthesis of tert-butyl 5-formylthiophene-2-carboxylate.

Introduction: The Strategic Importance of Thiophene Formylation

The thiophene ring is a privileged heterocycle in medicinal chemistry, valued for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties. The aldehyde functionality, or formyl group (-CHO), is a synthetically powerful substituent. It can be readily transformed into a variety of other functional groups, including carboxylic acids, alcohols, imines, and nitriles, and serves as a crucial anchor for carbon-carbon bond-forming reactions.[1]

The substrate of interest, tert-butyl thiophene-2-carboxylate, presents a specific synthetic challenge. The thiophene ring is an electron-rich heterocycle, predisposing it to electrophilic aromatic substitution.[2] However, the tert-butyl carboxylate group at the C2 position is electron-withdrawing, which deactivates the ring compared to unsubstituted thiophene. Despite this deactivation, the directing effect of the sulfur heteroatom strongly favors electrophilic attack at the C5 position (α-position), leading to a high degree of regioselectivity.[2] Understanding this electronic interplay is critical for selecting the appropriate formylation conditions.

This guide will detail two primary, field-proven protocols to achieve the synthesis of tert-butyl 5-formylthiophene-2-carboxylate, explaining the mechanistic rationale behind each approach.

Primary Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is one of the most effective and widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs the "Vilsmeier reagent," a mild electrophile generated in situ, making it highly suitable for moderately activated substrates like tert-butyl thiophene-2-carboxylate.[5][6]

Principle and Mechanism

The reaction proceeds via a two-stage mechanism. First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[7][8] The electron-rich thiophene ring then attacks this electrophile in a classic electrophilic aromatic substitution. The resulting iminium ion intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde.[4][6]

The kinetic profile of the Vilsmeier-Haack reaction on thiophene derivatives is dependent on the substrate's reactivity; for relatively inert substrates, the rate-determining step is the attack of the Vilsmeier reagent on the heterocycle.[9]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood.[10]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

The quenching and workup steps are exothermic and may release HCl gas. Perform these steps slowly in an ice bath.

Materials & Reagents:

-

tert-Butyl thiophene-2-carboxylate (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.2 equiv)

-

N,N-Dimethylformamide (DMF) (Anhydrous, 3.0-5.0 equiv)

-

Dichloromethane (DCM) (Anhydrous, as needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium acetate solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (flame-dried), magnetic stirrer, ice bath, and dropping funnel

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv).

-

Cool the flask to 0 °C in an ice bath.

-

With vigorous stirring, add POCl₃ (1.2 equiv) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-45 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

-

Reaction with Thiophene: Prepare a solution of tert-butyl thiophene-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF or DCM.

-

Add the thiophene solution dropwise to the cold, stirred Vilsmeier reagent suspension.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction is typically heated to 40-60 °C and stirred for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium acetate or sodium bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8). This step hydrolyzes the iminium intermediate and must be done cautiously.

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM (3 x volume).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 5-formylthiophene-2-carboxylate.

Alternative Protocol: Formylation via Directed Ortho-Lithiation

For substrates where the Vilsmeier-Haack reaction may be sluggish or give side products, formylation via a directed ortho-lithiation/metalation (DoM) pathway offers a highly regioselective alternative. This method relies on the deprotonation of the most acidic proton on the ring, which in this case is at the C5 position, followed by quenching with an electrophile.

Principle and Rationale

The C5 proton of a thiophene ring is inherently acidic. This acidity is enhanced by the adjacent sulfur atom and the electron-withdrawing ester group at C2. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) can selectively deprotonate the C5 position at low temperatures, forming a 5-lithiothiophene intermediate.[11] This potent nucleophile can then be trapped by adding an electrophilic formylating agent, such as DMF, to install the aldehyde group with near-perfect regioselectivity.[12]

The critical parameters for success are the use of strictly anhydrous conditions and cryogenic temperatures (-78 °C) to prevent quenching of the highly reactive organolithium intermediate and to avoid side reactions.

Caption: Mechanism of formylation via ortho-lithiation.

Detailed Experimental Protocol

Safety Precautions:

-

n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. Handle only under an inert atmosphere (nitrogen or argon).

-

Anhydrous solvents are essential. Use freshly distilled or commercially available anhydrous grade solvents.

-

Quenching of organolithium reagents is highly exothermic.

Materials & Reagents:

-

tert-Butyl thiophene-2-carboxylate (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) (1.1 equiv)

-

N,N-Dimethylformamide (DMF) (Anhydrous, 1.2 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and nitrogen/argon inlet.

-

Reaction: Add a solution of tert-butyl thiophene-2-carboxylate (1.0 equiv) in anhydrous THF to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-